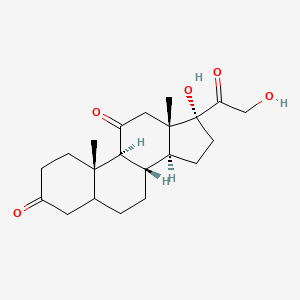

4,5-Dihydrocortisone

Description

Contextualizing 4,5-Dihydrocortisone within the Glucocorticoid Pathway

The glucocorticoid pathway, regulated by the hypothalamic-pituitary-adrenal (HPA) axis, controls the synthesis and release of steroid hormones like cortisol. oup.comclinpgx.org Cortisol, the primary active glucocorticoid in humans, can be converted to the inactive cortisone (B1669442) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). wikipedia.orgnih.gov Cortisone itself is a prodrug that can be reactivated to cortisol by 11β-HSD1, primarily in the liver. wikipedia.org

The metabolism of cortisone to this compound is a critical inactivation step. This conversion is catalyzed by A-ring reductases, specifically the 5α-reductase and 5β-reductase enzymes. nih.govdutchtest.com

5α-reductase converts cortisone to 4,5α-dihydrocortisone. nih.gov

5β-reductase (also known as AKR1D1) converts cortisone to 4,5β-dihydrocortisone. nih.gov

This process is a form of pre-receptor regulation, where the amount of active hormone available to bind to the glucocorticoid receptor (GR) is controlled by converting it into inactive metabolites. nih.govnih.gov The reduction of cortisone to its dihydro- forms effectively terminates its potential to be reactivated to cortisol, thus playing a crucial role in modulating glucocorticoid action at the tissue level. nih.gov

| Precursor Steroid | Enzyme | Resulting A-Ring Reduced Metabolite | Primary Location of Metabolism |

|---|---|---|---|

| Cortisone | 5α-reductase | 4,5α-Dihydrocortisone | Liver, skin, prostate nih.govwikipedia.org |

| Cortisone | 5β-reductase (AKR1D1) | 4,5β-Dihydrocortisone | Liver nih.govnih.gov |

Significance of Steroid Reduction in Biological Systems

The reduction of the A-ring is a fundamental process in steroid hormone metabolism, serving several key functions. Primarily, it is a major pathway for the catabolism and inactivation of steroid hormones, including glucocorticoids, androgens, and progestogens. For instance, the conversion of cortisol and cortisone to their 5β-reduced metabolites, such as 5β-dihydrocortisone, renders them inactive at the glucocorticoid receptor. nih.gov This inactivation is essential for preventing excessive hormone action and for clearing hormones from circulation. nih.govwikipedia.org

The activity of the reductase enzymes, and thus the rate of steroid reduction, can be influenced by various physiological and pathological states. For example, obesity has been associated with increased urinary excretion of A-ring reduced cortisol metabolites. nih.gov Furthermore, the balance between 5α- and 5β-reduction pathways can be significant. While 5α-reduction of testosterone (B1683101) produces the more potent androgen dihydrotestosterone (B1667394) (DHT), the 5β-reduction of testosterone results in an inactive metabolite. nih.gov This highlights the stereo-specific nature of these reactions and their profound impact on biological activity.

Overview of Research Trajectories for A-Ring Reduced Steroids

Research into A-ring reduced steroids, including this compound, has followed several important trajectories. A primary focus has been on elucidating the role of the 5α- and 5β-reductase enzymes in health and disease. wikipedia.org Inherited deficiency of steroid 5β-reductase (AKR1D1) is known to cause a severe metabolic disorder related to bile acid synthesis, underscoring the critical role of this enzyme. nih.gov

Another significant area of research is the investigation of A-ring reduced steroids as potential biomarkers for various conditions. Altered ratios of cortisol and cortisone metabolites, including their dihydro- forms, have been studied in the context of metabolic disorders like polycystic ovary syndrome (PCOS) and non-alcoholic fatty liver disease. nih.govdutchtest.com

More recently, research has demonstrated that some A-ring reduced steroids are not merely inactive waste products but possess biological activity of their own. nih.gov For example, certain 5β-reduced pregnane (B1235032) steroids, derived from progesterone, can function as neuroactive steroids that modulate neurotransmitter receptors like the GABAA receptor. nih.govacs.org While 5β-dihydrocortisone is inactive on the glucocorticoid receptor, other 5β-dihydrosteroids can act as ligands for nuclear receptors like the pregnane X receptor (PXR), which regulates genes involved in drug and xenobiotic metabolism. nih.gov This has opened up new avenues of investigation into the diverse physiological roles of these metabolites beyond simple hormone inactivation.

| Research Area | Focus | Key Findings/Significance |

|---|---|---|

| Enzymology and Metabolic Disorders | Role of 5α- and 5β-reductases in steroid metabolism. | Deficiency in 5β-reductase (AKR1D1) leads to congenital bile acid synthesis defects. nih.gov |

| Biomarker Discovery | Analysis of urinary steroid metabolite profiles. | Altered ratios of A-ring reduced metabolites are associated with conditions like PCOS and obesity. nih.gov |

| Novel Biological Activities | Investigating functions beyond hormone inactivation. | Some 5β-reduced steroids act as neuroactive agents or as ligands for nuclear receptors like PXR. nih.govacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12?,14-,15-,18+,19-,20-,21-/m0/s1 |

InChI Key |

YCLWEYIBFOLMEM-AGIMVQGUSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Relationship

Systematic Nomenclature of 4,5-Dihydrocortisone

This compound is defined as a 3-oxo steroid that results from the reduction of the double bond between positions 4 and 5 in cortisone (B1669442). ebi.ac.uk This reduction introduces a new chiral center at carbon 5, leading to the formation of two primary stereoisomers: 4,5α-dihydrocortisone and 4,5β-dihydrocortisone. The systematic nomenclature distinguishes these isomers based on the configuration of the hydrogen atom at the C-5 position.

4,5α-Dihydrocortisone is the 5α-stereoisomer of this compound. nih.gov In this isomer, the hydrogen atom at the C-5 position is in the α-configuration, meaning it projects below the plane of the steroid ring system. It is systematically named as (5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione. nih.gov

4,5β-Dihydrocortisone is the 5β-stereoisomer of this compound. nih.gov Here, the hydrogen atom at the C-5 position is in the β-configuration, projecting above the plane of the steroid ring system. Its systematic name is (5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione. nih.gov

Relationship to Parent Steroid Hormones and Metabolites

This compound is a direct metabolite of cortisone, formed through the action of specific enzymes known as 5α-reductases and 5β-reductases. nih.govwikipedia.orgwikipedia.orgresearchgate.netdutchtest.comdrugbank.com These enzymes catalyze the reduction of the Δ4-5 double bond in the A-ring of glucocorticoids. nih.govwikipedia.org Specifically, 5β-dihydrocortisone is an endogenous steroid generated from cortisone by 5β-reductase. wikipedia.org

The metabolic pathway involves the conversion of active glucocorticoids like cortisol (which can be interconverted with cortisone by 11β-hydroxysteroid dehydrogenases) into their dihydro- and tetrahydro-forms. drugbank.comwikipedia.org For instance, hydrocortisone (B1673445) (cortisol) is metabolized by 5α- and 5β-reduction into dihydrocortisols and dihydrocortisones, among other products. wikipedia.org While 5α-reduced glucocorticoids were historically considered largely inert, recent research suggests they can exhibit dissociated actions on glucocorticoid receptors and possess anti-inflammatory properties both in vitro and in vivo. nih.gov This highlights their potential role in modulating glucocorticoid signaling and suggests that the balance between parent glucocorticoids and their 5α-reduced metabolites may critically affect the profile of glucocorticoid receptor signaling. nih.gov

Biosynthesis and Enzymatic Formation of 4,5 Dihydrocortisone

Enzymatic Reduction of Cortisone (B1669442) by Steroid 5-Reductases

The reduction of cortisone, a C21-steroid with a 3-oxo-Δ4 structure, is a key step in its metabolic inactivation and clearance mdpi.comnih.govplos.org. This process is carried out by two main types of steroid 5-reductases: steroid 5α-reductases and steroid 5β-reductase.

Steroid 5α-reductases (SRD5A) are a family of enzymes responsible for the stereospecific, irreversible reduction of the Δ4-5 double bond in 3-oxo, Δ4,5 C19/C21 steroids, inserting a hydride anion at C-5 and a proton at C-4 wikipedia.orgnih.gov. In humans, two principal isoforms, SRD5A1 (Type 1) and SRD5A2 (Type 2), encoded by distinct genes, mediate this reduction wikipedia.orgbioscientifica.com. While SRD5A1 and SRD5A2 are well-known for their role in converting testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394), they also metabolize other Δ4-3-ketosteroids, including glucocorticoids like cortisol wikipedia.orgnih.govuniprot.org. Research indicates that a single enzyme is responsible for the 5α-reduction of testosterone and cortisol, suggesting that other Δ4-3-ketosteroids, such as cortisone, are also substrates for 5α-reductase activity, leading to the formation of 4,5α-dihydrocortisone nih.gov. The 4,5α-dihydrocortisone is specifically defined as the 5α-stereoisomer of 4,5-dihydrocortisone nih.gov.

The formation of 4,5β-dihydrocortisone is specifically catalyzed by steroid 5β-reductase, also known as aldo-keto reductase 1D1 (AKR1D1) or 3-oxo-Δ4-steroid 5β-reductase mdpi.complos.orgwikipedia.orgoup.com. This enzyme plays a pivotal role in steroid hormone metabolism and clearance, as well as in bile acid biosynthesis mdpi.complos.org. AKR1D1 catalyzes the reduction of the Δ4-ene double bond in Δ4-3-ketosteroids to yield their 5β-reduced counterparts, which possess a unique cis-configuration at the A/B ring junction, imparting a 90° bend to the steroid structure mdpi.comoup.com. Cortisone is explicitly identified as a substrate for AKR1D1, being converted into 5β-dihydrocortisone wikipedia.orgwikipedia.orgontosight.ai. This enzyme is the sole human steroid 5β-reductase capable of catalyzing this 5β-reduction in various steroids plos.orgoup.com.

Substrate Specificity of Steroid 5-Reductases in Corticosteroid Metabolism

Steroid 5-reductases exhibit broad substrate specificities, acting on a range of Δ4-3-ketosteroids.

Steroid 5α-Reductases (SRD5A1, SRD5A2): These isoforms primarily act on 3-oxo, Δ4,5 C19/C21 steroids. Their known substrates include testosterone, progesterone, androstenedione, epitestosterone, cortisol, aldosterone, and deoxycorticosterone wikipedia.org. The reduction of the Δ4-5 double bond by these enzymes results in 5α-reduced derivatives bioscientifica.com.

Steroid 5β-Reductase (AKR1D1): AKR1D1 demonstrates broad substrate tolerance, capable of reducing a variety of C18, C19, C21, C24, and C27 steroids that contain the Δ4-3-ketone functionality in the A-ring oup.comnih.gov. Key substrates for AKR1D1 include progesterone, 17α-hydroxyprogesterone, androstenedione, testosterone, aldosterone, corticosterone, and cortisol wikipedia.orgebi.ac.uk. Crucially, cortisone is also an efficient substrate for AKR1D1 portlandpress.com. The enzyme's broad specificity underscores its central role in the metabolism and deactivation pathways of numerous steroid hormones plos.org.

Cofactor Dependence and Reaction Kinetics

Both steroid 5α-reductases and steroid 5β-reductase (AKR1D1) are NAD(P)H-dependent oxidoreductases wikipedia.orgnih.govnih.govpnas.org. They require NADPH as a cofactor for the reduction of the Δ4-5 double bond wikipedia.orgplos.orgnih.govpnas.org. The catalyzed reaction is irreversible for both 5α-reductase nih.govpnas.org and 5β-reductase oup.com.

Further Metabolism and Degradation Pathways of 4,5 Dihydrocortisone

Conversion to Tetrahydro-Metabolites

Following its formation, 4,5-dihydrocortisone serves as a substrate for further reduction, leading to the creation of tetrahydro-metabolites. This process is a crucial step in the catabolism of corticosteroids.

Role of 3α-Hydroxysteroid Dehydrogenase in this compound Metabolism

The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) plays a pivotal role in the metabolism of this compound. As a member of the oxidoreductase family, 3α-HSD catalyzes the conversion of 3-ketosteroids into 3α-hydroxysteroids. wikipedia.org In the context of this compound, which possesses a ketone group at the C3 position, 3α-HSD facilitates the reduction of this group. This enzymatic action is a critical step in the formation of tetrahydro-metabolites. wikipedia.org The various isoforms of 3α-HSD are involved in the metabolism of a wide array of steroids, including glucocorticoids, and are essential for regulating the levels of active steroids in different tissues. wikipedia.org

Formation of Tetrahydrocortisone (B135524) and Tetrahydrocortisol Stereoisomers

The reduction of the A-ring of cortisone (B1669442), a precursor to this compound, is catalyzed by 5α- and 5β-reductases, leading to the formation of stereoisomers of tetrahydrocortisone (THE). nih.gov Specifically, the action of 5β-reductase results in the formation of 5β-tetrahydrocortisone, commonly referred to as tetrahydrocortisone (THE), while 5α-reductase activity produces 5α-tetrahydrocortisone, also known as allo-tetrahydrocortisone (alloTHE). nih.gov It is through analogous pathways that this compound is metabolized to its corresponding tetrahydro-metabolites. The resulting tetrahydrocortisone and its stereoisomers represent further steps in the deactivation cascade of corticosteroid metabolism. nih.govrupahealth.com

Glucuronidation and Sulfation of this compound and its Metabolites

To facilitate their elimination from the body, this compound and its tetrahydro-metabolites undergo conjugation reactions, primarily glucuronidation and sulfation. These processes involve the attachment of a glucuronic acid or a sulfate (B86663) group to the steroid molecule, respectively. nih.govnih.gov This modification significantly increases the water solubility of the steroid metabolites, allowing for their efficient excretion in the urine. nih.gov Steroid glucuronidation is a major mechanism for controlling the levels and biological activity of unconjugated hormones and is generally considered an irreversible process. nih.gov Similarly, sulfation is another key pathway for the conjugation of steroid metabolites. nih.gov

| Conjugation Pathway | Enzyme Family | Effect on Solubility | Primary Excretion Route |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | High Increase | Urine |

| Sulfation | Sulfotransferases (SULTs) | High Increase | Urine |

Enzymology of Steroid Transforming Enzymes Relevant to 4,5 Dihydrocortisone

Characterization of Steroid 5-Reductase Isoenzymes

Steroid 5-reductases are a family of enzymes responsible for the reduction of the Δ4,5 double bond in various steroid substrates. This conversion is a critical step in the formation of 5α- and 5β-dihydrosteroids. The two primary superfamilies involved are the steroid 5α-reductases (SRD5A) and the aldo-keto reductase family 1, member D1 (AKR1D1), also known as steroid 5β-reductase.

Kinetic Properties and Catalytic Mechanisms

Steroid 5α-Reductase (SRD5A) Isoenzymes:

There are three main isoenzymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org These enzymes catalyze the irreversible reduction of the C4-C5 double bond of Δ4-3-ketosteroids using NADPH as a cofactor. sun.ac.za The reaction involves a stereospecific transfer of a hydride ion from NADPH to the α-face at C5 and a proton from water to the β-face at C4. wikipedia.orgsun.ac.za

The kinetic properties of SRD5A1 and SRD5A2 have been extensively studied. SRD5A1 exhibits a broad pH optimum, while SRD5A2 has a sharp pH optimum around 5.0-5.5. nih.govpnas.org The affinity (Km) for substrates also differs significantly between the isozymes. For instance, the Km of SRD5A2 for testosterone (B1683101) is much lower than that of SRD5A1, indicating a higher affinity. pnas.orgbioscientifica.com While both enzymes can reduce various C19 and C21 steroids, SRD5A1 generally has a lower affinity but a higher catalytic capacity (Vmax) compared to SRD5A2. bioscientifica.com

The catalytic mechanism of SRD5A2 has been elucidated through structural studies. The enzyme, an integral membrane protein, forms a binding cavity within the transmembrane domain where the steroid substrate and NADPH bind. nih.gov Key residues, such as glutamic acid (E57) and tyrosine (Y91), are crucial for the catalytic reaction and inhibition by drugs like finasteride. nih.gova-star.edu.sg The reaction proceeds through an ordered bi-bi kinetic mechanism where NADPH binds first and NADP+ is the last product to be released. sun.ac.zaresearchgate.net

Aldo-Keto Reductase 1D1 (AKR1D1/Steroid 5β-Reductase):

AKR1D1 is the sole enzyme responsible for steroid 5β-reduction in humans. portlandpress.comoup.com It catalyzes the stereospecific reduction of the Δ4-ene double bond in steroid hormones and bile acid precursors to yield 5β-dihydrosteroids. nih.govnih.gov This reaction is unique as it introduces a significant bend in the steroid's A/B ring junction. portlandpress.com

The catalytic mechanism of AKR1D1 involves a catalytic tetrad of residues: D53, Y58, K87, and E120. nih.gov The 4-pro-R hydride is transferred from the re-face of the nicotinamide (B372718) ring of NADPH to the C5 of the steroid substrate. nih.govnih.gov The residue E120 is particularly important as it allows for deeper penetration of the steroid into the active site. nih.govnih.gov The enzyme follows a sequential ordered bi-bi catalytic mechanism, with cofactor binding preceding substrate binding. researchgate.net

Kinetic studies of AKR1D1 reveal that the rate of catalysis is sensitive to the steroid structure. portlandpress.com The enzyme displays a broad substrate tolerance, acting on C18, C19, C21, C24, and C27 steroids. oup.comnih.gov Interestingly, the catalytic rate (kcat) for steroid hormones like cortisone (B1669442) is significantly higher than for bile acid precursors. portlandpress.com For fast substrates, the release of NADP+ is the rate-limiting step, whereas for slower substrates, the chemical step itself is rate-limiting. portlandpress.com

| Enzyme | Optimal pH | Substrate Affinity (Km) | Key Catalytic Residues | Catalytic Mechanism |

|---|---|---|---|---|

| SRD5A1 | Broad | Lower affinity (higher Km) for testosterone compared to SRD5A2 pnas.orgbioscientifica.com | Not fully elucidated | Ordered bi-bi, NADPH-dependent sun.ac.zaresearchgate.net |

| SRD5A2 | 5.0-5.5 nih.govpnas.org | Higher affinity (lower Km) for testosterone pnas.org | E57, Y91 nih.gova-star.edu.sg | Ordered bi-bi, NADPH-dependent sun.ac.zaresearchgate.net |

| AKR1D1 (5β-reductase) | Not specified | Varies with substrate; higher kcat for steroid hormones portlandpress.com | D53, Y58, K87, E120 nih.gov | Sequential ordered bi-bi, NADPH-dependent researchgate.net |

Tissue Distribution and Cellular Localization

Steroid 5α-Reductase (SRD5A) Isoenzymes:

The expression of SRD5A isoenzymes is tissue-specific. SRD5A1 is predominantly found in the liver, skin (particularly after puberty), and brain. uniroma1.itresearchgate.net SRD5A2 is mainly expressed in male reproductive tissues such as the prostate, epididymis, and seminal vesicles, as well as in fetal genital skin. researchgate.netcloudfront.netnih.gov Both isoenzymes are present in the liver after birth. researchgate.netcloudfront.net SRD5A3 expression has been noted in hormone-refractory prostate cancer. nih.gov

At the cellular level, there has been some debate regarding the precise localization of SRD5A enzymes. Early studies suggested a differential localization, with SRD5A1 in nuclear or perinuclear membranes and SRD5A2 in the cytoplasm, likely the endoplasmic reticulum (ER). uniroma1.itnih.gov However, more recent systematic analyses indicate that all human SRD5A family members, including SRD5A1 and SRD5A2, are localized to the endoplasmic reticulum. uniroma1.itnih.govwikipedia.org

Aldo-Keto Reductase 1D1 (AKR1D1/Steroid 5β-Reductase):

AKR1D1 is highly expressed in the liver. genecards.orguniprot.org It is also found in the testis and to a lesser extent in the colon. genecards.org In mice, AKR1D1 expression is also detected in the kidney. nih.gov The cellular localization of AKR1D1 is primarily in the cytoplasm. genecards.org Some data also suggests localization to the nucleoplasm. proteinatlas.org

| Enzyme | Primary Tissue Distribution | Cellular Localization |

|---|---|---|

| SRD5A1 | Liver, skin, brain uniroma1.itresearchgate.net | Endoplasmic Reticulum uniroma1.itnih.govwikipedia.org |

| SRD5A2 | Prostate, epididymis, seminal vesicles, fetal genital skin researchgate.netcloudfront.netnih.gov | Endoplasmic Reticulum uniroma1.itnih.gov |

| AKR1D1 (5β-reductase) | Liver, testis, colon genecards.org | Cytoplasm, Nucleoplasm genecards.orgproteinatlas.org |

Gene Expression and Regulation of SRD5A and AKR1D1

SRD5A Genes:

The genes encoding the three 5α-reductase isoenzymes are SRD5A1, SRD5A2, and SRD5A3. The expression of these genes is developmentally and hormonally regulated. For instance, SRD5A1 expression is not detectable in the fetus but appears in newborn skin and scalp and becomes permanently expressed in the skin after puberty. researchgate.netcloudfront.net SRD5A2 is expressed in fetal genital skin and its expression in skin and scalp is transient in newborns, reappearing at puberty. wikipedia.orgresearchgate.netcloudfront.net The expression of SRD5A1 and SRD5A2 mRNAs can be cell-type specific within a tissue. In the regenerating rat prostate, SRD5A1 mRNA is found in basal epithelial cells, while SRD5A2 mRNA is in stromal cells. pnas.org In the epididymis, both are expressed in epithelial cells. pnas.org

AKR1D1 Gene:

The gene AKR1D1 encodes the steroid 5β-reductase. Its expression is regulated by various factors, including nuclear receptors. In mice, the expression of Akr1d1 in the liver is low during prenatal and postnatal development but increases dramatically by 20 days of age. nih.gov Treatment with activators of the constitutive androstane (B1237026) receptor (CAR) has been shown to increase Akr1d1 mRNA levels. nih.gov Glucocorticoids, such as dexamethasone, have been found to down-regulate AKR1D1 expression and activity in human liver cells both in vitro and in vivo. bioscientifica.com This down-regulation can limit glucocorticoid clearance and is mediated through the glucocorticoid receptor. bioscientifica.com Knockdown of AKR1D1 has been shown to affect the expression of genes regulated by multiple nuclear hormone receptors, including the glucocorticoid, pregnane (B1235032) X, and farnesoid X receptors. bioscientifica.com Furthermore, AKR1D1 expression is reportedly decreased in patients with non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. researchgate.netnih.gov

Interplay with 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Enzymes

The formation of 4,5-dihydrocortisone is not solely dependent on 5-reductase activity but is also influenced by the preceding conversion of cortisol to cortisone, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.

Influence on Cortisol-Cortisone Shuttle and Downstream this compound Formation

The interconversion of active cortisol and inactive cortisone, known as the cortisol-cortisone shuttle, is a critical control point in glucocorticoid action. nih.govnih.gov This shuttle is primarily mediated by two 11β-HSD isoenzymes: 11β-HSD1 and 11β-HSD2. oup.comoup.com

11β-HSD2 is a high-affinity enzyme that predominantly catalyzes the inactivation of cortisol to cortisone. nih.govoup.com This is particularly important in mineralocorticoid target tissues like the kidney, where it prevents cortisol from activating the mineralocorticoid receptor. nih.govoup.com By converting cortisol to cortisone, 11β-HSD2 effectively provides the substrate for the subsequent 5α- and 5β-reduction that leads to the formation of 5α-dihydrocortisone and this compound (5β-dihydrocortisone). Therefore, the activity of 11β-HSD2 directly influences the availability of cortisone for downstream metabolism into its dihydro-metabolites. oup.com A decrease in 11β-HSD2 activity would lead to a higher cortisol-to-cortisone ratio, potentially reducing the formation of this compound. oup.com

Conversely, 11β-HSD1 is a lower-affinity enzyme that, in intact cells and in vivo, primarily acts as a reductase, converting cortisone back to active cortisol. oup.comoup.com This reductase activity is dependent on the availability of NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum. mdpi.comnih.gov The activity of 11β-HSD1 can therefore modulate the amount of cortisone available for 5-reduction.

The formation of this compound is thus a downstream event following the action of 11β-HSD2 on cortisol. The efficiency of the cortisol-to-cortisone conversion will directly impact the substrate pool available for AKR1D1 to produce this compound.

Bidirectional Activity and Reductive/Oxidative Capacity

While 11β-HSD1 has bidirectional capabilities in vitro, its in vivo function is predominantly reductive (cortisone to cortisol). oup.comnih.gov This is largely due to its colocalization with H6PDH, which generates the necessary NADPH cofactor for reductase activity. mdpi.comnih.gov In contrast, 11β-HSD2 primarily exhibits unidirectional dehydrogenase (oxidative) activity, converting cortisol to cortisone, and uses NAD+ as a cofactor. oup.comnih.gov

The balance between the reductive capacity of 11β-HSD1 and the oxidative capacity of 11β-HSD2 determines the local availability of cortisol and cortisone. oup.com In tissues where both are expressed, this balance is crucial for regulating glucocorticoid signaling. The robust oxidative capacity of 11β-HSD2 ensures a steady supply of cortisone, which can then be metabolized by 5-reductases. Any factor that alters the bidirectional activity of 11β-HSD1 or the oxidative capacity of 11β-HSD2 will consequently affect the rate of this compound formation.

| Enzyme | Primary Activity in vivo | Cofactor | Influence on Cortisone Availability |

|---|---|---|---|

| 11β-HSD1 | Reductive (Cortisone to Cortisol) oup.comoup.com | NADPH nih.gov | Decreases cortisone available for 5-reduction |

| 11β-HSD2 | Oxidative (Cortisol to Cortisone) oup.comnih.gov | NAD+ nih.gov | Increases cortisone available for 5-reduction |

Structural Biology of Steroid 5-Reductases and Related Aldo-Keto Reductases (AKRs)

The three-dimensional structures of steroid 5-reductases and related aldo-keto reductases (AKRs) provide critical insights into their function and mechanism. These enzymes, particularly steroid 5β-reductase (AKR1D1), are responsible for the conversion of Δ4-3-ketosteroids like cortisone into their 5β-reduced metabolites, such as 4,5β-dihydrocortisone.

AKRs are typically monomeric cytosolic enzymes with a molecular mass of approximately 34 to 37 kDa. oup.com They adopt a characteristic (α/β)8 barrel, or triosephosphate isomerase (TIM) barrel, structural motif. oup.comnih.gov This fold consists of eight parallel β-strands forming the inner barrel, surrounded by eight α-helices on the outer surface. oup.com The active site is situated in a pocket at the C-terminal end of the β-barrel. nih.govasm.org Substrate specificity is largely determined by three variable loops (A, B, and C) located at the back of the barrel structure. oup.com

Active Site Analysis and Binding Interactions

Crystal structures of human steroid 5β-reductase (AKR1D1) in complex with the cofactor NADP+ and various steroid substrates, including cortisone, have been resolved, offering a detailed view of the active site. rcsb.orgnih.govosti.gov The binding of the steroid substrate and the NADPH cofactor occurs in an ordered bi-bi kinetic mechanism, where NADPH binds first and NADP+ is the last to be released. asm.orgnih.gov

The active site of AKR1D1 contains a conserved catalytic tetrad of amino acid residues: Aspartate-53, Tyrosine-58, Lysine-87, and Histidine-117 (or Glutamate-120 in AKR1D1). nih.govnih.gov In the AKR1D1-NADP+-cortisone complex, the cortisone molecule is positioned with its β-face oriented toward the re-face of the nicotinamide ring of NADP+. nih.gov This orientation places the C4-C5 double bond of cortisone adjacent to the 4-pro-R hydride of the NADPH cofactor, facilitating the reduction. nih.gov

Key interactions within the active site stabilize the substrate in a productive orientation:

Hydrogen Bonding: The C3-carbonyl group of the steroid substrate is a critical anchor point. It forms hydrogen bonds with the catalytic residues Tyrosine-58 (Tyr58) and Glutamate-120 (Glu120). nih.govosti.gov These interactions are thought to polarize the carbonyl bond, making the C5 atom more susceptible to hydride attack. nih.gov Mutagenesis studies where Tyr58 or Glu120 are replaced result in an inactive enzyme, confirming their essential catalytic role. rcsb.orgosti.gov

Hydrophobic Interactions: The steroid-binding pocket is largely hydrophobic, accommodating the nonpolar steroid nucleus. nih.gov

Cofactor Binding: The NADPH cofactor binds in a cleft at the edge of the (α/β)8 barrel. oup.com A flexible loop, Loop B, acts as a "safety belt" to secure the cofactor in its binding site. acs.org

A notable feature of AKR1D1 is the substitution of the typical histidine in the catalytic tetrad with Glutamate-120. This substitution allows the steroid substrate to bind more deeply within the active site compared to other AKRs, bringing the C4-C5 double bond into optimal proximity for reduction by NADPH. nih.gov

| Enzyme | PDB Code | Ligands | Key Active Site Residues | Interaction with Substrate (Cortisone) |

|---|---|---|---|---|

| Human Steroid 5β-Reductase (AKR1D1) | 3BUR, 2AZA | NADP+, Cortisone, Progesterone, Testosterone | Tyr58, Glu120, Asp53, Lys87 | C3-carbonyl forms hydrogen bonds with Tyr58 and Glu120. nih.govosti.gov |

| Human Steroid 5α-Reductase 2 (SRD5A2) | 7BW1 | NADP-dihydrofinasteride | Glu57, Tyr91 | Proposed to polarize the C3-carbonyl of testosterone via hydrogen bonds. nih.gov |

Mechanistic Insights from Structural Studies

The crystal structures of AKR1D1 with bound substrates have provided a clear framework for understanding the catalytic mechanism of 5β-reduction. The process involves the stereospecific transfer of a hydride ion from the cofactor to the steroid. nih.govwikipedia.org

The proposed mechanism for the reduction of the C4-C5 double bond in cortisone by AKR1D1 is as follows:

Cofactor and Substrate Binding: NADPH binds to the enzyme, followed by the cortisone substrate. nih.gov The cortisone molecule orients in the active site with its β-face exposed to the nicotinamide ring of NADPH. nih.gov

Polarization of the C3-Carbonyl: The hydroxyl group of Tyr58 and the carboxyl group of Glu120 form hydrogen bonds with the C3-carbonyl oxygen of cortisone. This interaction polarizes the α,β-unsaturated ketone system, increasing the electrophilicity of the C5 carbon. nih.govrcsb.org This "superacidic" oxyanion hole created by Tyr58 and Glu120 is crucial for catalysis. nih.gov

Hydride Transfer: The 4-pro-R hydride (H-) is transferred from the re-face of the NADPH nicotinamide ring to the C5 carbon on the β-face of the steroid. nih.govrcsb.org This is the key step that reduces the double bond.

Enolate Intermediate and Protonation: The hydride transfer results in the formation of a transient enolate intermediate. A proton is then transferred to the C4 carbon to complete the reaction.

Product Release: The resulting product, 4,5β-dihydrocortisone, has a cis-fused A/B ring structure, which introduces a significant bend of approximately 90 degrees into the steroid backbone. rcsb.orgosti.gov Finally, the NADP+ and the 4,5β-dihydrocortisone product are released.

Structural comparisons with steroid 5α-reductases (SRD5As), which are integral membrane proteins, reveal different structural folds (a 7-transmembrane helix bundle) and distinct active site residues (e.g., E57 and Y91 in SRD5A2). nih.govscispace.comrcsb.org Despite these differences, the general principle of polarizing the C3-carbonyl to facilitate hydride transfer from NADPH is a conserved feature in the reduction of Δ4-3-ketosteroids. nih.govnih.gov

| Step | Description | Key Residues/Molecules | Reference |

|---|---|---|---|

| 1 | Substrate and Cofactor Binding | NADPH, Cortisone | nih.gov |

| 2 | C3-Carbonyl Polarization | Tyr58, Glu120 | nih.govrcsb.org |

| 3 | Hydride Transfer | NADPH | nih.govrcsb.org |

| 4 | Product Formation | 4,5β-dihydrocortisone | rcsb.orgosti.gov |

Biological and Physiological Significance of 4,5 Dihydrocortisone

Role as a Glucocorticoid Metabolite in Endocrine Homeostasis

4,5-Dihydrocortisone is a metabolite of cortisone (B1669442), a primary glucocorticoid hormone. ebi.ac.uk Glucocorticoids, including cortisol (hydrocortisone) in humans, are essential for life, playing a critical role in a wide array of physiological processes to maintain homeostasis. wikipedia.orgnih.gov The synthesis and secretion of these hormones are regulated by the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnumberanalytics.commdpi.com This system responds to stress and regulates metabolism, immune function, and other vital bodily functions. nih.govnumberanalytics.comexplorationpub.com

Glucocorticoids have profound effects on glucose metabolism, including stimulating gluconeogenesis and glycogen (B147801) synthesis in the liver, while inhibiting glucose uptake in peripheral tissues like muscle and fat. wikipedia.orgoup.com They also influence lipid metabolism, promoting both fat breakdown and adipocyte differentiation, leading to fat redistribution with long-term exposure. oup.combioscientifica.com Furthermore, glucocorticoids are pivotal in the immune system, where they generally suppress inflammation. wikipedia.org The metabolic actions of glucocorticoids are complex and tissue-specific, contributing to the body's ability to adapt to stressors and maintain energy balance. oup.com

Interaction with Glucocorticoid Receptors (GRs) and Receptor Binding Studies

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. wikipedia.orgnih.govpnas.org This receptor is present in almost every cell in vertebrate animals. wikipedia.org Upon binding to a glucocorticoid, the GR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and regulates gene expression. pnas.orgmdpi.com It does this by binding directly to specific DNA sequences known as glucocorticoid response elements (GREs) or by interacting with other transcription factors. wikipedia.orgpnas.orgmdpi.com

Radioligand binding studies have helped to define two main types of corticosteroid receptors: Type I (mineralocorticoid receptors) and Type II (glucocorticoid receptors). oup.com GRs are found in the cytosol of vascular tissue, which is essential for corticosteroids to regulate vascular tone. oup.com

Dissociated Actions and Differential Receptor Signaling

Recent research suggests that 5α-reduced metabolites of glucocorticoids, like this compound, exhibit "dissociated actions" on GRs. bioscientifica.com This means their effects on gene transcription can differ significantly from those of the parent glucocorticoid. While they may only weakly activate certain metabolic genes, they can still effectively suppress inflammatory responses. bioscientifica.com This dissociation of activities is a key area of interest for developing safer anti-inflammatory steroids. bioscientifica.com The concept of dissociated actions also extends to non-steroidal GR ligands, which have been shown to have different transcriptional regulation profiles compared to traditional glucocorticoids. pnas.org

The differential signaling may be due to the altered conformation that the GR adopts when bound to different ligands. pnas.org For example, some non-steroidal ligands cause the GR to interact more effectively with corepressor proteins than with coactivator proteins. pnas.org

Regulation of Gene Transcription by A-Ring Reduced Glucocorticoids

A-ring reduced glucocorticoids, including 5α-reduced metabolites, can bind to GRs and influence gene transcription. nih.govbioscientifica.com The classical mechanism of GR action involves the receptor dimerizing and binding to GREs to up-regulate gene transcription, a process known as transactivation. wikipedia.orgbioscientifica.com This is responsible for many of the metabolic effects of glucocorticoids. bioscientifica.com Conversely, GR can also repress gene transcription by binding to negative GREs (nGREs), a process called transrepression. wikipedia.orgbioscientifica.com

The ability of 5α-reduced glucocorticoids to weakly activate metabolic gene transcription has been a limiting factor in their study. bioscientifica.com However, a deeper understanding of GR signaling has revealed that the anti-inflammatory effects of glucocorticoids are mediated through various mechanisms beyond simple transactivation. bioscientifica.com The transcriptional regulation by GR is complex, with the receptor interacting with a multitude of proteins that can modify its function. nih.gov Therefore, the intracellular levels of both the parent glucocorticoid and its 5α-reduced metabolites will ultimately determine the transcriptional output in tissues that express 5α-reductases. nih.gov

Influence on Cellular Processes: Insights from Preclinical Studies

In Vitro Studies in Cell Lines and Primary Cell Cultures

In vitro studies using various cell lines and primary cell cultures have been instrumental in understanding the cellular effects of glucocorticoids and their metabolites. Hydrocortisone (B1673445) (cortisol), the parent compound of this compound, is frequently used as a supplement in cell culture media for various cell types, including oligodendrocytes, colon cells, and epithelial cells. scientificlabs.ie It can help maintain cell longevity and inhibit the overgrowth of fibroblasts in primary cultures. lonza.com

In studies with human breast cancer cell lines, glucocorticoids have been shown to have differential effects depending on the cancer subtype. oup.com For instance, in triple-negative breast cancer (TNBC) cell lines, glucocorticoids can promote an oncogenic phenotype. oup.com

Human renal proximal tubule cells have been used to study the interaction between dopamine (B1211576) and angiotensin signaling, where dopamine receptors can regulate the expression of the angiotensin type 1 receptor. ahajournals.orgahajournals.org In studies on human vascular lesion-derived cells, high concentrations of hydrocortisone were required to inhibit the proliferation of smooth muscle cells, suggesting a potential for glucocorticoid resistance in atherosclerotic environments. ahajournals.org

The following table summarizes the use of hydrocortisone in various cell culture applications based on available research:

| Cell Type/Line | Application of Hydrocortisone | Research Focus |

| Oligodendrocytes, Colon cells, Epithelial cells | Supplement in culture media | General cell maintenance and growth |

| Primary human oral keratinocytes | Growth-promoting additive | Optimization of culture conditions |

| Human fibroblasts (BJ cell line) | Component of biomaterial extracts | Cytotoxicity and cellular response evaluation |

| Triple-negative breast cancer (TNBC) cell lines | Treatment to study gene regulation | Understanding GC-dependent oncogenic phenotypes |

| Human vascular lesion-derived smooth muscle cells | Treatment to assess antiproliferative effects | Investigation of glucocorticoid resistance |

| Human renal proximal tubule cells | Not directly applied, but relevant to steroid signaling pathways studied | Interaction of signaling pathways in hypertension |

Role in Animal Models of Steroid Metabolism and Related Pathophysiology

Animal models are crucial for studying the systemic effects of glucocorticoids and their metabolism. researchgate.net The uPA+/+-SCID mouse model with a humanized liver has proven to be a valuable tool for mimicking human steroid metabolism, aiding in the identification of new and long-term metabolites. wada-ama.org

Glucocorticoid administration in animal models has been used to induce conditions that mimic human diseases, such as hypertension, insulin (B600854) resistance, and osteoporosis. researchgate.net These models help in understanding the molecular and cellular pathways involved in the adverse effects of long-term glucocorticoid therapy. researchgate.net For example, studies in rats have shown that glucocorticoid excess can disrupt glucose homeostasis by causing peripheral insulin resistance and increasing glucose production. bioscientifica.com

Animal studies have also been important in elucidating the role of corticosteroids in regulating vascular tone. oup.com Both glucocorticoid and mineralocorticoid receptors have been identified in the vascular tissue of animals, supporting the direct action of these steroids on the vasculature. oup.com Furthermore, animal models are used to investigate the impact of glucocorticoids on skeletal growth and bone structure, as these hormones are known to have direct effects on bone cells. bioscientifica.com

The following table outlines various animal models used to study the effects of glucocorticoids:

| Animal Model | Glucocorticoid Used | Condition Studied | Key Findings |

| Rats (Wistar, Sprague-Dawley) | Dexamethasone, Corticosterone | Hypertension, Insulin Resistance, etc. | Induction of human-like disorders to study side effects. |

| uPA+/+-SCID mice with humanized liver | Various steroids | Steroid Metabolism | Mimics human liver metabolism for identifying metabolites. |

| Rats | Prednisolone | Glucose Homeostasis | Glucocorticoid excess impairs insulin signaling and glucose disposal. |

| Various animal models | Dexamethasone, etc. | Skeletal Growth | GCs have direct effects on bone cells, leading to conditions like osteoporosis. |

| Rats | ACTH, Hydrocortisone | Vascular Tone | Increased blood pressure response to adrenergic agonists after GC stimulation. |

Implications in Steroidogenic Pathways and Metabolic Regulation

4,5β-Dihydrocortisone, a significant metabolite of cortisone, plays a role in the broader scheme of glucocorticoid metabolism, which has direct implications for metabolic regulation. Its presence and conversion are part of the catabolic cascade that modulates the bioavailability and clearance of active glucocorticoids.

Position in Steroidogenic Pathways

Steroidogenesis is the complex process of synthesizing steroid hormones from cholesterol, involving numerous enzymatic steps primarily in the adrenal cortex, gonads, and placenta. scielo.brnih.gov This process leads to the production of mineralocorticoids, glucocorticoids, and sex hormones. wikipathways.org 4,5β-Dihydrocortisone is not an intermediate in the primary anabolic pathways that synthesize cortisol or aldosterone. Instead, it is a downstream metabolite in the peripheral inactivation pathway of cortisone. ontosight.ai

The synthesis of 4,5β-Dihydrocortisone occurs mainly in the liver through the action of the enzyme 5β-reductase (AKR1D1), which catalyzes the reduction of the double bond between carbons 4 and 5 of the A-ring of cortisone. ontosight.ai This conversion is a critical step in the catabolism of glucocorticoids. Once formed, 4,5β-Dihydrocortisone is a substrate for other enzymes. Notably, 3α-hydroxysteroid dehydrogenase continues the metabolic process, converting 4,5β-Dihydrocortisone into tetrahydrocortisone (B135524). nih.gov This multi-step enzymatic process effectively inactivates the glucocorticoid structure, rendering it more water-soluble for subsequent conjugation and excretion by the kidneys. wikipedia.org

| Enzyme | Substrate | Product | Function in the Pathway |

|---|---|---|---|

| 5β-reductase (AKR1D1) | Cortisone | 4,5β-Dihydrocortisone | Catalyzes the initial, rate-limiting step in the inactivation of cortisone's A-ring. wikipedia.org |

| 3α-hydroxysteroid dehydrogenase (AKR1C2/AKR1C4) | 4,5β-Dihydrocortisone | Tetrahydrocortisone | Further reduces the metabolite, continuing the inactivation cascade and preparing it for excretion. nih.gov |

Role in Metabolic Regulation

The primary role of glucocorticoids, such as cortisol, is the regulation of carbohydrate, protein, and fat metabolism. wikipedia.orgwikipedia.org They promote gluconeogenesis in the liver, induce protein catabolism in muscle tissue, and stimulate lipolysis. wikipedia.orgderangedphysiology.com The formation of 4,5β-Dihydrocortisone is an integral part of the system that controls the intensity and duration of these metabolic signals by clearing the active hormone. While 4,5β-Dihydrocortisone itself is considered to have significantly less biological activity than cortisol, its formation pathway is crucial for metabolic homeostasis. ontosight.ai

Research into the direct metabolic effects of dihydrocorticoids has provided further insight. A study conducted on a stereoisomer, 5α-dihydrocortisol, investigated its impact on key enzymes of gluconeogenesis in rat liver. The findings indicated that administration of 5α-dihydrocortisol and 5α-dihydrocorticosterone led to a significant decrease in the activities of phosphoenolpyruvate (B93156) carboxykinase and fructose-1,6-diphosphatase. nih.gov This suggests that A-ring reduced metabolites of glucocorticoids may have their own distinct regulatory actions, contrasting with the known effects of cortisol which generally upregulates these gluconeogenic enzymes. wikipedia.orgnih.gov

| Compound Administered | Observed Effect on Liver Enzyme Activity | Enzyme(s) Affected | Associated Metabolic Pathway |

|---|---|---|---|

| 5α-Dihydrocortisol | Significantly lowered activity. nih.gov | Phosphoenolpyruvate carboxykinase, Fructose-1,6-diphosphatase. nih.gov | Gluconeogenesis. nih.gov |

| 5α-Dihydrocorticosterone | Significantly lowered activity. nih.gov | Phosphoenolpyruvate carboxykinase, Fructose-1,6-diphosphatase. nih.gov | Gluconeogenesis. nih.gov |

Analytical Methodologies for Research on 4,5 Dihydrocortisone

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatography is the cornerstone of steroid metabolite analysis, providing powerful separation capabilities essential for distinguishing between structurally similar compounds.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), is a widely used method for the analysis of corticosteroids, including metabolites like 4,5-Dihydrocortisone. The separation is typically achieved on an octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8) column. nih.govnih.gov Isocratic elution, which uses a constant mobile phase composition, is often sufficient for separating the target analyte. nih.gov

The mobile phase commonly consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. d-nb.infoasianpubs.org For instance, a mobile phase composed of methanol, water, and acetic acid (60:30:10, v/v/v) has been successfully used. nih.gov Another study utilized a mixture of phosphoric acid, acetonitrile, and water (0.5:380:620 v/v/v). asianpubs.org Detection is most frequently performed using a UV detector, with the wavelength set at or near the absorbance maximum of the steroid's α,β-unsaturated ketone chromophore, typically around 242-254 nm. nih.govd-nb.infoijbpas.com

Table 1: Representative HPLC Parameters for Corticosteroid Analysis

| Parameter | Description |

|---|---|

| Column | ODS (C18), 5 µm, 4.6 x 150 mm nih.gov |

| RP C8, 150 mm x 4.6 mm nih.gov | |

| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) nih.gov |

| Acetonitrile : Buffer (75:25) d-nb.info | |

| Flow Rate | 1.0 mL/min nih.govd-nb.info |

| Detection | UV at 254 nm nih.govd-nb.info or 245 nm asianpubs.org |

| Injection Volume | 20 µL nih.govd-nb.info |

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the definitive identification and precise quantification of metabolites, even at very low concentrations in complex biological fluids like plasma and urine. nih.gov LC-MS/MS is considered the analytical method of choice for measuring endogenous and exogenous corticosteroids. nih.gov

The analysis can be performed using a triple quadrupole or an ion trap mass spectrometer. nih.gov Electrospray ionization (ESI) is the most common ionization technique, and it can be operated in either positive or negative ion mode. nih.gov While positive ion mode is frequently used for corticosteroids, negative ESI has also been shown to provide excellent performance for cortisol and its metabolites. nih.gov The high specificity of LC-MS/MS is achieved through Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. thermofisher.cn This minimizes interference from other components in the matrix. nih.gov

Table 2: Typical LC-MS/MS Parameters for Corticosteroid Metabolite Analysis

| Parameter | Description |

|---|---|

| Chromatography | uHPLC with a C18 column protocols.io |

| Mobile Phase | Gradient elution with Methanol and Water containing 0.1% Formic Acid protocols.io or 10 mM Ammonium Formate and Acetonitrile nih.gov |

| Mass Spectrometer | Triple Stage Quadrupole nih.gov or Linear Ion Trap nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode nih.govnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) thermofisher.cn or MSn nih.gov |

Spectrophotometric and Spectroscopic Approaches in Research Contexts

While chromatographic methods are dominant, spectrophotometric and spectroscopic techniques serve important roles, particularly in preliminary studies, for structural analysis, and for quantifying bulk substances.

UV-Visible spectrophotometry provides a simple and cost-effective method for quantifying corticosteroids. ijbpas.com The method is based on the characteristic absorbance of the α,β-unsaturated ketone in the steroid A-ring, with an absorption maximum (λmax) typically observed around 242 nm in a solvent like methanol. ijbpas.com Another approach involves a chemical reaction to produce a colored complex; for example, corticosteroids can be oxidized by iron (III), and the resulting iron (II) can form a bluish-green complex with potassium hexacyanoferrate (III) that is measured at a much higher wavelength (e.g., 780 nm), reducing interference. sid.ir

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used for the structural characterization of corticosteroids. jchps.com These techniques provide a molecular fingerprint based on the vibrational modes of the molecule's functional groups, such as C=O, O-H, and C-C bonds, allowing for confirmation of the compound's identity. jchps.com

Sample Preparation and Derivatization Strategies for Metabolite Analysis

Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte before analysis. Common strategies include:

Protein Precipitation: This is a simple and rapid method for plasma or serum samples, where a solvent like methanol is added to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids. Solvents such as dichloromethane (B109758) or methyl tert-butyl ether (MTBE) are frequently used to extract steroids from aqueous samples like urine or plasma. nih.govnih.govjci.org

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction than LLE. It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent. sigmaaldrich.com

In some cases, derivatization is employed to improve the analytical properties of the steroid. This chemical modification can enhance chromatographic behavior, improve ionization efficiency for mass spectrometry, or introduce a fluorescent tag for highly sensitive detection. nih.govencyclopedia.pub For keto-steroids, derivatization with hydroxylamine (B1172632) can be used to form oxime derivatives prior to LC-MS/MS analysis. nih.gov For detection by HPLC with fluorescence detection (HPLC-FLD), derivatizing agents like 9-anthroyl nitrile can be used to attach a fluorescent moiety to the steroid. researchgate.net

Validation Parameters for Quantitative Academic Research Methods

To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). ijnrd.org Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. nih.govasianpubs.org

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. Recoveries are typically expected to be within 98-102%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: intraday precision (repeatability) and interday precision (intermediate precision), and is expressed as the relative standard deviation (RSD), which should generally be less than 2%. nih.govd-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.infonih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. nih.gov

Table 3: Summary of Validation Parameters from Published Methods for Corticosteroids

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.995 | nih.govijnrd.org |

| Accuracy (% Recovery) | 95% - 110% | nih.gov |

| 98% - 101% | nih.gov | |

| Intraday Precision (% RSD) | 1.4% - 9.2% | nih.gov |

| 0.19% - 0.55% | nih.gov | |

| Interday Precision (% RSD) | 3.6% - 10.4% | nih.gov |

| 0.33% - 0.71% | nih.gov | |

| LOQ | 0.05 ng/mL (LC-MSn) | nih.gov |

Future Directions in 4,5 Dihydrocortisone Research

Advanced Structural and Functional Characterization of Steroid-Transforming Enzymes

A key enzyme in the metabolism of 4,5-dihydrocortisone is the steroid 5β-reductase, AKR1D1. mdpi.com Advanced structural and functional characterization of this enzyme, and any newly identified enzymes involved in this compound metabolism, represents a critical future direction. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution structural insights into AKR1D1, revealing its active site architecture, substrate binding pockets, and catalytic mechanism. Functional studies, including detailed enzyme kinetics and site-directed mutagenesis, are needed to pinpoint crucial amino acid residues for its catalytic activity and substrate specificity towards cortisone (B1669442) and related steroids. mdpi.com Given that AKR1D1 has various splice variants, future studies could investigate the functional implications of these variants on the enzymatic activity and the resulting metabolic profiles of this compound. mdpi.com

Development of Sophisticated Preclinical Models for Metabolic Studies

The study of steroid metabolism in humans can be ethically challenging. Therefore, the development and refinement of sophisticated preclinical models are paramount for advancing research into this compound. Humanized mouse models, particularly those with humanized livers (uPA+/+-SCID mice), have demonstrated their utility in mimicking human steroid metabolism in vivo, especially for compounds extensively metabolized in the liver. researchgate.netnih.govwada-ama.org These models could be invaluable for studying the systemic metabolism and tissue distribution of this compound, providing insights that are difficult to obtain from in vitro systems alone.

Furthermore, advanced in vitro models, such as organoids derived from relevant tissues (e.g., liver, adrenal glands) or specialized human cell lines engineered to express specific steroid-metabolizing enzymes, could offer controlled environments for detailed metabolic studies. These models would enable researchers to investigate the influence of various physiological and pathophysiological conditions on this compound metabolism and its interactions with other metabolic pathways.

Exploration of its Role in Specific Physiological and Pathophysiological States (Preclinical)

Potential areas of investigation include:

Corticosteroid Imbalance: Investigating the levels and metabolic flux of this compound in preclinical models of corticosteroid excess (e.g., Cushing's syndrome) or deficiency (e.g., Addison's disease) could reveal its potential as a biomarker or a modulator in these conditions. ontosight.ai

Stress Response and Inflammation: As a metabolite of cortisone, this compound's role in the broader context of the stress response, inflammation, and immune regulation warrants further study. Its "inactivation" of cortisone suggests it might contribute to the fine-tuning of glucocorticoid signaling under various physiological challenges. ontosight.ainih.gov

Metabolic Disorders: Given that genetic deficiency in AKR1D1, the enzyme responsible for 5β-dihydrocortisone formation, leads to congenital bile acid synthesis defect type 2 (CBAS 2), future research could explore if altered this compound levels or its downstream metabolites are implicated in the pathophysiology of this or other metabolic disorders. mdpi.com

Neuroactive Steroid Potential: While AKR1D1 expression has not been confirmed in the human brain, 5β-dihydrosteroids, including 5β-pregnanes, have been shown to act as neuroactive steroids. mdpi.com Preclinical studies could investigate if this compound or its further metabolites exert any neuroactive properties or influence neurological functions, perhaps through indirect mechanisms or in specific brain regions where relevant enzymes might be present.

These future directions aim to deepen the understanding of this compound's biological relevance, its enzymatic regulation, and its potential implications in health and disease.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4,5-Dihydrocortisone in biological samples?

- Methodological Answer : Liquid chromatography-MSn (LC-MSn) is widely used due to its sensitivity and specificity for distinguishing this compound from structurally similar corticosteroids. Key steps include:

- Sample Preparation : Use solid-phase extraction (SPE) to isolate metabolites from urine or plasma.

- Chromatographic Separation : Employ a C18 column with gradient elution to resolve overlapping peaks.

- Spectrometric Detection : Utilize linear ion traps in negative ion mode for MS³ or MS⁴ experiments to enhance selectivity .

- Validation : Assess limit of detection (LOD: 0.01 ng/mL), precision (CV <10%), and matrix effects (absent in validated methods) .

Q. How do structural features of this compound influence its metabolic conjugation pathways?

- Methodological Answer : The A-ring structure (C3-keto group and C4–C5 double bond) determines glucuronidation efficiency. Experimental studies show:

- Lower Conjugation : Molecules with a C3-keto group (e.g., this compound) exhibit 30–70% glucuronidation due to steric hindrance .

- Experimental Validation : Quantify free vs. conjugated forms using β-glucuronidase hydrolysis followed by LC-MSn to confirm metabolite profiles .

Q. What challenges arise in distinguishing this compound from its isomers (e.g., 20α/β-dihydrocortisone)?

- Methodological Answer : Isomeric differentiation requires:

- Chromatographic Optimization : Adjust mobile phase pH and temperature to enhance retention time differences.

- MS/MS Fragmentation : Compare characteristic fragment ions (e.g., m/z ratios specific to C20 stereochemistry) .

- Reference Standards : Use synthesized or commercially available isomers for cross-validation .

Advanced Research Questions

Q. How can researchers mitigate matrix effects when quantifying this compound in complex biological matrices like urine?

- Methodological Answer :

- Matrix-Matched Calibration : Prepare standards in analyte-free urine to account for ion suppression/enhancement.

- Internal Standardization : Use deuterated analogs (e.g., d4-cortisol) to normalize recovery rates (65–95%) .

- Validation : Test inter-day accuracy (95–110%) across multiple batches to ensure reproducibility .

Q. What statistical approaches resolve contradictory data in studies on this compound metabolism?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple cohorts (e.g., healthy vs. Cushing’s syndrome patients) to identify confounding variables (e.g., circadian rhythms) .

- Multivariate Regression : Model glucuronidation rates against covariates like age, sex, and enzyme activity .

- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for batch effects .

Q. What experimental designs optimize simultaneous analysis of this compound and its 15+ metabolites?

- Methodological Answer :

- Comprehensive Panels : Include metabolites with shared biosynthetic pathways (e.g., tetrahydrocortisone, cortolone) to study interdependencies .

- Longitudinal Sampling : Collect timed urine samples to capture diurnal variations in metabolite ratios.

- Cross-Validation : Compare results with immunoassays to validate specificity, especially in pathological conditions (e.g., Addison’s disease) .

Data Presentation and Reproducibility

Q. How should researchers present this compound data to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Document SPE conditions, LC gradients, and MS parameters in supplementary materials .

- Raw Data Sharing : Deposit chromatograms and spectra in public repositories (e.g., MetaboLights).

- Graphical Abstracts : Use simplified figures (2–3 structures max) to highlight metabolic pathways without overwhelming readers .

Q. What criteria define high-quality evidence in this compound research?

- Methodological Answer :

- Peer-Reviewed Validation : Prioritize studies with inter-laboratory reproducibility checks.

- Clinical Correlation : Link metabolite levels to clinical outcomes (e.g., adrenal dysfunction) rather than isolated biochemical measurements .

- Ethical Reporting : Disclose conflicts of interest and adhere to CONSORT or STROBE guidelines for observational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.